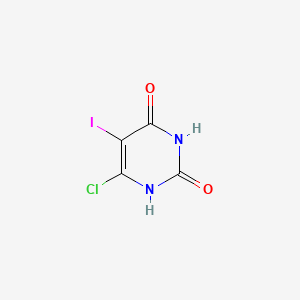![molecular formula C13H20N2O2 B2700184 N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide CAS No. 2361640-78-8](/img/structure/B2700184.png)
N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound is also known as CX-5461 and has been found to be a potent inhibitor of RNA polymerase I transcription.
Wirkmechanismus
CX-5461 selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This inhibition leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, which can trigger cell death in cancer cells. CX-5461 has been found to have a unique mechanism of action that is different from other RNA polymerase inhibitors, making it a promising candidate for cancer treatment.
Biochemische Und Physiologische Effekte
CX-5461 has been found to have significant biochemical and physiological effects on cancer cells. Research has shown that CX-5461 induces nucleolar stress, which can trigger cell death in cancer cells. CX-5461 has also been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
CX-5461 has several advantages for lab experiments, including its high potency and selectivity for RNA polymerase I transcription inhibition. CX-5461 has also been found to be effective against a wide range of cancer types, making it a promising candidate for cancer treatment. However, CX-5461 has some limitations for lab experiments, including its potential toxicity and the need for further research to optimize its dosing and delivery methods.
Zukünftige Richtungen
There are several future directions for research related to CX-5461. One area of research is to optimize the dosing and delivery methods of CX-5461 to improve its efficacy and reduce its toxicity. Another area of research is to investigate the potential of CX-5461 as a combination therapy with other chemotherapeutic agents. Additionally, research is needed to further understand the mechanism of action of CX-5461 and its potential for targeting other cellular pathways. Overall, CX-5461 has significant potential as a cancer treatment, and further research is needed to fully realize its therapeutic potential.
Synthesemethoden
The synthesis of CX-5461 involves the reaction of cyclohexylamine with 2-(bromomethyl)acrylonitrile in the presence of triethylamine. This reaction produces N-cyclohexyl-2-(bromomethyl)acrylamide, which is then reacted with 1-methylpiperazine to produce N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide. The synthesis of CX-5461 has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been found to have potential pharmacological properties that make it a promising candidate for cancer treatment. Research has shown that CX-5461 inhibits RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis and the induction of nucleolar stress, which can trigger cell death in cancer cells. CX-5461 has been found to be effective against a wide range of cancer types, including hematological malignancies and solid tumors.
Eigenschaften
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-12(16)14-10-5-7-11(8-6-10)15-9-3-4-13(15)17/h2,10-11H,1,3-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPIXQUVMJKIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

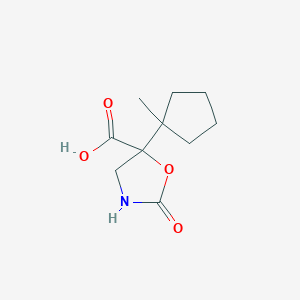

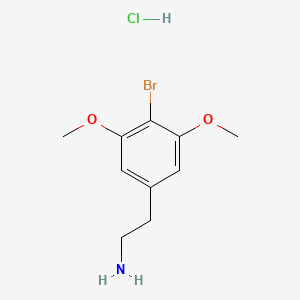

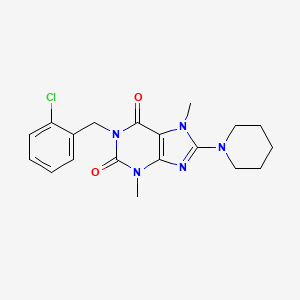
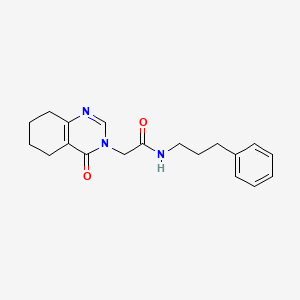

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2700117.png)
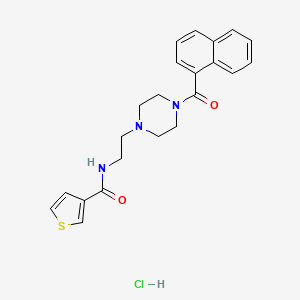

![2-chloro-N-[(isoquinolin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B2700121.png)
